molecular formula C29H29N5O2S B2787645 4-[(4-methylphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034419-35-5

4-[(4-methylphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2787645
CAS No.: 2034419-35-5
M. Wt: 511.64
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methylphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent, ATP-competitive, and highly selective chemical probe targeting the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound exhibits significant potency against DYRK1A and is a valuable tool for elucidating the kinase's role in cellular processes. DYRK1A is a key regulator of cell proliferation, differentiation, and neuronal development, making this inhibitor of particular interest in neurobiological research and disease modeling . Its high selectivity profile helps researchers dissect DYRK1A-specific signaling pathways without the confounding effects of off-target inhibition. Primary research applications include the study of Down syndrome, Alzheimer's disease, and other tauopathies, where DYRK1A dysfunction is implicated. It is also utilized in cancer research to investigate the role of DYRK1A in cell cycle control and tumorigenesis. This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O2S/c1-18(2)30-26(35)23-13-14-24-25(15-23)34-28(33(27(24)36)16-21-9-5-19(3)6-10-21)31-32-29(34)37-17-22-11-7-20(4)8-12-22/h5-12,18,23-25,28,31H,13-17H2,1-4H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGZOMFEZCVRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3NN=C(N3C4CC(CCC4C2=O)C(=O)NC(C)C)SCC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-methylphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide , also referred to as L942-0132 , belongs to a class of triazoloquinazoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

  • Molecular Formula : C24H27N5O2S
  • IUPAC Name : 3-(1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide
  • SMILES : CC(C)CNC(CCN(c(n1-c2c3cccc2)nnc1SCc1ccc(C)cc1)C3=O)=O

Anticancer Properties

Research indicates that compounds similar to L942-0132 exhibit significant anticancer activity. A study published in Molecules highlighted the ability of triazoloquinazoline derivatives to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

In addition to its anticancer properties, L942-0132 has shown promise as an anti-inflammatory agent. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. This action is crucial for diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory activity is believed to stem from the inhibition of NF-kB signaling pathways .

The biological activity of L942-0132 can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It is hypothesized that L942-0132 interacts with various receptors that mediate cellular responses to growth factors and cytokines.
  • Signal Transduction Interference : The compound may disrupt key signal transduction pathways that are overactive in cancerous cells or during inflammatory responses.

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study investigated the effects of L942-0132 on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with the compound. The study concluded that L942-0132 effectively induces apoptosis in breast cancer cells through mitochondrial pathways .

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-71570
MDA-MB-2311065

Case Study 2: Anti-inflammatory Activity in Animal Models

In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of L942-0132 resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. The findings suggest that this compound could serve as a therapeutic agent for managing inflammation-related diseases .

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
L942-01325080

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits promising pharmacological properties:

Anticancer Activity

Studies have shown that derivatives of triazoloquinazoline compounds possess significant anticancer properties. Specifically:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Broad-Spectrum Activity : It shows activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : A series of tests revealed that modifications to the sulfanyl group enhanced antimicrobial potency against resistant strains of bacteria .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

  • Target Enzymes : It has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis.
  • Implications : Inhibition of DHFR is a well-known strategy in cancer therapy and treatment of bacterial infections .

Therapeutic Potential

Given its diverse biological activities, this compound could serve as a scaffold for developing new therapeutics:

  • Cancer Therapy : Its ability to target multiple pathways involved in tumor growth makes it a candidate for further development in oncology.
  • Antimicrobial Drug Development : The antimicrobial properties suggest potential applications in treating infections caused by resistant bacteria.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits cell cycle
AntimicrobialBroad-spectrum activity against bacteria
Enzyme InhibitionInhibits dihydrofolate reductase

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structure and Substituent Variations

Compound Name Core Structure Substituents Key Pharmacological Activity Synthesis Highlights Reference
Target Compound Triazolo[4,3-a]quinazoline 4- and 1-(4-methylbenzyl); 8-(N-isopropyl carboxamide); 1-sulfanyl Hypothesized H1-antihistaminic or kinase inhibition (inferred) Reacted with p-methylbenzenesulfonyl chloride in DMF
1-Substituted-4-phenyltriazolo[4,3-a]quinazolin-5-ones Triazolo[4,3-a]quinazoline 1-alkyl/aryl; 4-phenyl H1-antihistaminic (e.g., inhibition of histamine-induced bronchospasm) Condensation of semicarbazides with aldehydes
6-Cinnamoyl-3-methyltriazolo[4,3-c]quinazolin-5-one Triazolo[4,3-c]quinazoline 6-cinnamoyl; 3-methyl Antimicrobial (structure-activity pending) Reaction with cinnamoyl chloride in DMF/KI
N-{4-[(4-Bromophenyl)sulfonyl]}-1,2,4-oxadiazole-5-carboxamide 1,2,4-Oxadiazole 4-bromophenylsulfonyl; carboxamide Anticancer (preliminary in vitro) Sulfonylation and carboxamide coupling
Key Observations:
  • Core Flexibility : The triazoloquinazoline core’s substitution pattern (e.g., [4,3-a] vs. [4,3-c]) impacts biological targeting. For example, [4,3-a] derivatives exhibit H1-antihistaminic activity, while [4,3-c] analogues may prioritize antimicrobial effects .
  • The sulfanyl (-S-) linker may confer redox-modulatory properties, contrasting with sulfonyl (-SO2-) groups in oxadiazole derivatives, which often enhance metabolic stability .

Pharmacological and Physicochemical Comparisons

Bioactivity Profiles
  • H1-Antihistaminic Activity : The target compound shares structural homology with Alagarsamy et al.’s H1-antihistamines, where 4-phenyltriazoloquinazolines showed IC50 values of 0.8–1.2 µM in guinea pig ileum assays. The substitution of phenyl with 4-methylbenzyl may alter receptor binding kinetics due to steric and electronic effects .
  • Antimicrobial Potential: Analogues like 6-cinnamoyl-3-methyltriazoloquinazoline (MIC: 8–16 µg/mL against S. aureus) suggest that the target compound’s methylbenzyl groups could enhance Gram-positive activity, though this requires empirical validation .
Physicochemical Properties
  • Electronic Effects : The electron-donating methyl groups on the benzyl substituents may stabilize the triazoloquinazoline core, contrasting with electron-withdrawing bromo or sulfonyl groups in oxadiazole derivatives .

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